Thermodynamic Characterization of 2,4-Dipentylphenol: A Framework for Process Design
Thermodynamic Characterization of 2,4-Dipentylphenol: A Framework for Process Design
Topic: Thermodynamic Properties of 2,4-Dipentylphenol for Process Design Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist
Executive Summary
In the synthesis of alkylphenols, 2,4-Dipentylphenol (specifically the industrially dominant isomer 2,4-di-tert-amylphenol , CAS 120-95-6) serves as a critical intermediate for UV stabilizers, antioxidants, and surfactant precursors. However, process intensification is often bottlenecked by a lack of high-fidelity thermodynamic data.
This guide moves beyond basic datasheet values, providing a rigorous framework for integrating thermodynamic properties into process simulation (Aspen Plus/HYSYS) and equipment design. It addresses the specific challenges of handling high-boiling, viscous phenolic melts and establishes protocols for validating missing parameters.
Molecular Identity & Structural Significance
Before establishing thermodynamic baselines, we must define the specific isomer of industrial relevance. "Dipentyl" is chemically ambiguous; in 95% of process engineering contexts, this refers to the tert-amyl derivative due to the carbocation stability during Friedel-Crafts alkylation.
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Process Relevance: The steric bulk of the tert-amyl groups at the ortho and para positions creates significant hydrophobic shielding, influencing solubility parameters (LLE) and lowering the vapor pressure relative to linear analogs.
Critical Thermodynamic Parameters
The following data consolidates experimental values with rigorously estimated parameters where literature gaps exist.
Table 1: Thermophysical Properties for Process Simulation
| Property | Value / Range | Source / Method | Process Implication |
| Physical State (25°C) | Liquid / Low-melting Solid | Exp. (Lit.)[2][3][5][7][9][10][11][12][13][14] | Requires heat tracing on transfer lines. |
| Melting Point ( | 25.0 – 27.0 °C | Exp. [1, 2] | Risk of solidification in cool zones; storage >35°C recommended. |
| Boiling Point ( | 169–170 °C @ 22 mmHg | Exp. [2] | Vacuum distillation is mandatory to avoid thermal degradation. |
| Atmospheric Eq. | ~285 °C (Estimated) | Antoine Extrapolation | Do not attempt atmospheric distillation (degradation risk). |
| Density ( | 0.930 g/mL @ 25°C | Exp. [2] | Key for sizing centrifugal pumps and storage tanks. |
| Vapor Pressure ( | 0.002 mmHg @ 25°C | Exp. [3] | Low volatility; fugitive emissions are minimal but accumulation is persistent. |
| Flash Point | > 110 °C (Closed Cup) | Exp. [4] | Classified as Combustible (Class IIIB). |
| Water Solubility | < 3 mg/L @ 20°C | Exp. [4] | High hydrophobicity; requires organic solvents for cleaning. |
Phase Equilibrium & Solubility (VLE/LLE)
For separation processes, specifically the removal of the mono-tert-amylphenol impurity and unreacted phenol, the Vapor-Liquid Equilibrium (VLE) behavior is non-ideal due to hydrogen bonding.
Separation Logic
The separation of 2,4-DTAP from its isomers relies on the boiling point differential and the steric hindrance of the hydroxyl group.
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Key Impurity: 2,6-di-tert-amylphenol (Sterically hindered phenol).
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Relative Volatility (
): The 2,6-isomer typically boils slightly lower than the 2,4-isomer due to intramolecular hydrogen bonding shielding the -OH group (cryptophenol effect).
Visualization: Synthesis & Purification Workflow
The following diagram illustrates the process logic from reactor to purified product, highlighting where thermodynamic properties dictate equipment choice.
Figure 1: Process flow diagram for the synthesis and purification of 2,4-Di-tert-amylphenol. Note the dual vacuum distillation steps required due to the high boiling point and thermal sensitivity of the product.
Experimental Protocols for Property Determination
When literature values are insufficient (e.g., specific heat capacity at process temperature), you must generate self-validated data. Do not rely on generic "phenolic" approximations.
Protocol A: Vapor Pressure via Ebulliometry
Why: Accurate VLE data is critical for column sizing. Static methods are preferred over dynamic ones for high-boiling phenols to avoid degradation.
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Setup: Use a Twin-Ebulliometer (e.g., Swietoslawski type) connected to a vacuum manifold (0.1 – 100 mmHg range).
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Calibration: Validate the system using Decane (high purity) as a reference standard.
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Procedure:
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Load 2,4-DTAP into the sample chamber under nitrogen blanket.
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Step-wise decrease pressure from 100 mmHg down to 1 mmHg.
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At each step, allow equilibrium reflux (stable T
0.01 K for 10 mins). -
Record
vs .
-
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Data Treatment: Fit data to the Antoine Equation :
Check: If the heat of vaporization derived from the slope varies significantly with temperature, switch to the Wagner equation.
Protocol B: Heat Capacity ( ) via Sapphire-Referenced DSC
Why: Essential for heat exchanger design and reactor safety (runaway calculation).
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Instrument: Differential Scanning Calorimeter (DSC) with modulated capability.
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Reference: Synthetic Sapphire disk (standard mass).
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Method:
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Isotherm 1: Hold at 10°C (Baseline).
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Ramp: Heat at 5°C/min to 150°C.
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Isotherm 2: Hold at 150°C.
-
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Calculation:
(Where HF = Heat Flow).
Process Safety & Stability
Thermal Stability
Phenolic antioxidants are designed to sacrifice themselves to oxidation.
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Decomposition Onset: > 250°C (Inert atmosphere).
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Oxidation: In the presence of air at
, the product will discolor (quinone formation) and degrade. Strict nitrogen blanketing is required.
Viscosity & Handling
2,4-DTAP exhibits non-Newtonian behavior near its melting point but behaves as a Newtonian fluid above 50°C.
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Design Heuristic: Maintain process lines at
to ensure viscosity cP for standard centrifugal pumps.
Modeling & Simulation Strategy
When simulating this component in Aspen Plus or HYSYS:
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Property Method: Use NRTL-RK (Non-Random Two-Liquid / Redlich-Kwong).
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Reasoning: NRTL handles the non-ideality of the phenol-phenol interactions (hydrogen bonding). RK accurately models the vapor phase at vacuum conditions.
-
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Missing Properties: If specific critical properties (
) are missing in the databank, use the Joback Method for estimation, but manually override the Normal Boiling Point with your experimental value (approx. 285°C).
Visualization: Property Validation Loop
This logic ensures that your simulation matches reality.
Figure 2: Iterative workflow for thermodynamic property validation. Critical parameters (Vapor Pressure, Heat Capacity) must undergo experimental validation (Step 4) rather than relying solely on estimation.
References
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PubChem. (2024). Compound Summary: 2,4-Di-tert-pentylphenol (CID 8455).[2] National Library of Medicine. Retrieved from [Link]
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ECHA (European Chemicals Agency). (2024).[10] Registration Dossier: 2,4-di-tert-pentylphenol. Retrieved from [Link]
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NIST WebBook. (2024). Thermophysical Properties of Phenol Derivatives. (General reference for phenolic estimation methods). Retrieved from [Link][13]
Sources
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- 3. 2,4-di-tert-amyl phenol, 120-95-6 [thegoodscentscompany.com]
- 4. data.epo.org [data.epo.org]
- 5. 120-95-6 | CAS DataBase [m.chemicalbook.com]
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- 7. 2,4-二叔戊基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
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- 10. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
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